molecular formula C22H20N2O3S2 B2701073 benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 686771-88-0

benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B2701073
CAS No.: 686771-88-0
M. Wt: 424.53
InChI Key: JUSYNDABTMOTAQ-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-methylphenyl group at position 3, a sulfanylacetate ester at position 2, and a ketone at position 3. The benzyl ester moiety enhances lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15-7-9-17(10-8-15)24-21(26)20-18(11-12-28-20)23-22(24)29-14-19(25)27-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSYNDABTMOTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl group and the sulfanyl acetate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or thiols can replace the sulfanyl group, forming new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thieno[3,2-d]pyrimidinones and related pyrimidine derivatives are widely studied for their biological activities. Below is a comparative analysis with structurally similar compounds (Table 1), focusing on substituents, molecular properties, and reported activities.

Table 1: Comparison of Key Pyrimidinone Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity/Application Reference
Benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate Thieno[3,2-d]pyrimidinone 3-(4-methylphenyl), 2-(benzyl sulfanylacetate) ~438.5* Not explicitly reported; inferred MMP inhibition potential
2-[(4-Methylphenyl)methyl sulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one (Q1/20) Cyclopenta[d]pyrimidinone 4-methylphenylmethyl sulfanyl, tetrahydrocyclopenta ring ~302.4 MMP-9 inhibition (IC₅₀ = 1.2 µM)
Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl] benzoate (Q2/24) Cyclopenta[d]pyrimidinone 4-(methyl benzoate)sulfanylmethyl ~356.4 MMP-13 inhibition (IC₅₀ = 0.8 µM)
2-[(4-Chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (Q/4) Cyclopenta[d]pyrimidinone 4-chlorobenzylthio ~322.8 Broad-spectrum MMP inhibition

*Calculated based on molecular formula C₂₂H₂₂N₂O₃S₂.

Key Observations :

Core Structure Differences: The target compound features a thieno[3,2-d]pyrimidinone core, whereas analogs like Q1/20 and Q2/24 possess a cyclopenta[d]pyrimidinone scaffold. The thiophene ring in the former may enhance π-π stacking interactions in enzyme binding pockets compared to the saturated cyclopentane ring in the latter .

Substituent Effects: The benzyl ester in the target compound contrasts with the methyl benzoate in Q2/24. The larger benzyl group may improve metabolic stability but reduce solubility compared to smaller esters .

Biological Activity: While explicit data for the target compound are lacking, analogs like Q1/20 and Q2/24 demonstrate nanomolar to micromolar inhibition of matrix metalloproteinases (MMPs), critical targets in cancer and inflammation . The sulfanyl group in these compounds is hypothesized to chelate catalytic zinc ions in MMP active sites, a mechanism likely shared by the target molecule.

Biological Activity

Benzyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol
  • CAS Number : 1189651-08-8

The structural complexity of this compound allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds related to thieno[3,2-d]pyrimidines exhibit significant anticancer activities. The biological evaluation of this compound has shown promising results against various cancer cell lines.

  • In Vitro Studies :
    • The compound was tested against several human cancer cell lines including A549 (lung), HepG2 (liver), and MCF-7 (breast).
    • Results indicated that the compound inhibited cell proliferation with IC₅₀ values in the nanomolar range for certain cell lines.
    • The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.
    Cell LineIC₅₀ (nM)Mechanism of Action
    A54948Apoptosis
    HepG244Apoptosis
    MCF-755Cell Cycle Arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

  • Antibacterial Studies :
    • The compound was evaluated against Gram-positive and Gram-negative bacteria.
    • It exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction :
    • Flow cytometry analysis revealed that treatment with this compound led to increased apoptotic cell populations in treated cancer cells.
    • The compound activates caspase pathways involved in programmed cell death.
  • Cell Cycle Arrest :
    • The compound causes G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Enzyme Inhibition :
    • Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression and bacterial survival.

Case Studies

Several case studies have investigated the efficacy of thieno[3,2-d]pyrimidine derivatives similar to this compound:

  • Study on HepG2 Cells :
    • A study demonstrated that derivatives induced apoptosis in HepG2 cells with IC₅₀ values significantly lower than traditional chemotherapeutics.
  • Antibacterial Efficacy :
    • Research highlighted the antibacterial properties against resistant strains of Staphylococcus aureus and E. coli.

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